molecular formula C10H16ClN5 B5061630 N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride

N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride

Cat. No. B5061630
M. Wt: 241.72 g/mol
InChI Key: IMYTZWDCFAJNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride, also known as Guanidine hydrochloride, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is highly soluble in water and has a strong alkaline property. Guanidine hydrochloride has been utilized in various fields of study, including biochemistry, molecular biology, and organic chemistry.

Mechanism of Action

N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride acts as a denaturant by disrupting the hydrogen bonds and hydrophobic interactions that stabilize the protein structure. It binds to the protein molecule and unfolds it, exposing the hydrophobic regions. This causes the protein to lose its native conformation and become unfolded. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride also disrupts the interactions between nucleic acids and proteins, leading to the dissociation of nucleic acid-protein complexes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can have various biochemical and physiological effects on living organisms. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and trypsin. It can also induce the production of nitric oxide, which can lead to vasodilation and increased blood flow. In addition, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has several advantages for lab experiments. It is a powerful denaturant that can effectively solubilize proteins and enzymes. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It can be toxic to living organisms and must be handled with care. It can also cause artifacts in some experiments, such as the formation of aggregates or the modification of amino acids.

Future Directions

There are several future directions for the use of N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride in scientific research. One area of interest is the study of protein folding and stability. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can be used to denature proteins and then monitor their refolding, providing insights into the folding process. Another area of interest is the development of new denaturants with improved properties, such as increased solubility or reduced toxicity. Finally, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride can be utilized in the synthesis of new organic compounds with potential applications in medicine or materials science.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride is a versatile chemical compound that has been widely used in scientific research. Its ability to denature proteins and solubilize nucleic acids has made it an essential tool in biochemistry and molecular biology. While it has some limitations, its advantages make it a valuable resource for researchers in various fields. With continued research, N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride may lead to new discoveries and applications in the future.

Synthesis Methods

N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride is typically synthesized by reacting dicyandiamide with hydrochloric acid. The reaction results in the formation of N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride and ammonia gas. The process can be carried out at room temperature and atmospheric pressure. The resulting product can be purified by recrystallization from water.

Scientific Research Applications

N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has been widely used in scientific research as a denaturant and protein solubilizer. It has been utilized in the purification of proteins and enzymes, as well as in the study of protein folding and stability. N-(2,4-dimethylphenyl)imidodicarbonimidic diamide hydrochloride hydrochloride has also been used in the isolation and purification of nucleic acids. In addition, it has been utilized in the synthesis of various organic compounds.

properties

IUPAC Name

1-(diaminomethylidene)-2-(2,4-dimethylphenyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5.ClH/c1-6-3-4-8(7(2)5-6)14-10(13)15-9(11)12;/h3-5H,1-2H3,(H6,11,12,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYTZWDCFAJNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C(N)N=C(N)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-XYlyl)biguanide hydrochloride

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